molecular formula C8H6F3NO2 B141148 2-(Trifluoromethoxy)benzamide CAS No. 127979-74-2

2-(Trifluoromethoxy)benzamide

Cat. No. B141148
M. Wt: 205.13 g/mol
InChI Key: XXTXDVUAHROLBN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This functional group significantly influences the physical and chemical properties of the molecule, making it a subject of interest in various chemical syntheses and applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of ortho-trifluoromethylated benzamides, which are closely related to 2-(trifluoromethoxy)benzamide, can be achieved through Cu-promoted C-H activations. This process utilizes an 8-aminoquinoline group as a bidentate directing group and employs Togni reagent II as the CF3 source, allowing for a wide variety of functional groups to be tolerated and efficiently synthesized in moderate to good yields .

Molecular Structure Analysis

The molecular structure of trifluoromethylated benzamides has been characterized in several studies. For instance, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide have been described, providing insights into the precursors for the synthesis of benzothiazinones, which are new antituberculosis drug candidates . Additionally, the occurrence of concomitant dimorphism has been observed in trifluoromethyl substituted benzanilides, which are structurally similar to 2-(trifluoromethoxy)benzamide, indicating the presence of multiple molecules in the asymmetric unit and highlighting the complexity of their crystal structures .

Chemical Reactions Analysis

The reactivity of trifluoromethylated benzamides can be inferred from related compounds. For example, 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives can be synthesized from o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions, suggesting that trifluoromethylated benzamides may also participate in similar reactions . Furthermore, the synthesis of 2-difluoroethylated 2H-1,3-benzoxazines through proton-mediated ring opening and interrupted Ritter reaction of 1,1-difluorocyclopropanes indicates the potential for trifluoromethylated benzamides to undergo nucleophilic attacks and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethoxy)benzamide derivatives can be deduced from the properties of similar compounds. For instance, the antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents has been shown to be highly dependent on the number and position of these groups, suggesting that the trifluoromethoxy group in 2-(trifluoromethoxy)benzamide may also influence its biological activity . The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, providing valuable information on the influence of halogen substituents on the dihedral angles between benzene rings and the overall molecular conformation .

Scientific Research Applications

Synthesis and Biological Evaluation

2-(Trifluoromethoxy)benzamide derivatives have been synthesized and evaluated for their biological activity. For instance, a study by Calabrò et al. (2013) explored the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, finding that certain benzamide derivatives show potential as voltage-dependent Na+ channel current antagonists, indicating possible applications in neuroprotection and channel inhibition (Calabrò et al., 2013).

Catalytic Synthesis and Antibacterial Activity

In another study, Ighilahriz-Boubchir et al. (2017) utilized Keggin heteropolyacids as catalysts for the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally benign conditions. These compounds exhibited inhibitory growth effects on bacteria and fungi, suggesting their potential in antibacterial and antifungal applications (Ighilahriz-Boubchir et al., 2017).

Rhodium-Catalyzed Alkenylation

Cui et al. (2023) reported on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through a rhodium(III)-catalyzed alkenylation process. This study highlights the practicability and broad substrate compatibility of the method, which could be significant in the synthesis of elaborate difluorinated compounds (Cui et al., 2023).

Pharmacological Evaluation of Bioisosteres

The pharmacological properties of adamantanyl benzamide bioisosteres were evaluated in a study by Wilkinson et al. (2017). They found that trifluorinated benzamide exhibited superior metabolic stability and physicochemical properties, suggesting its potential in enhancing pharmacokinetic profiles (Wilkinson et al., 2017).

Photocatalytic Activity in Water Decontamination

A study by Bessekhouad et al. (2005) investigated Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions for their photocatalytic activity under VIS light, using benzamide as one of the pollutants. This research points to potential applications in water decontamination technology (Bessekhouad et al., 2005).

Safety And Hazards

2-(Trifluoromethoxy)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . More fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

properties

IUPAC Name

2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXDVUAHROLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380409
Record name 2-(Trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzamide

CAS RN

127979-74-2
Record name 2-(Trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127979-74-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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